molecular formula C16H18O4 B8522489 Ethyl 4-ethoxy-8-methoxy-2-naphthoate

Ethyl 4-ethoxy-8-methoxy-2-naphthoate

Cat. No.: B8522489
M. Wt: 274.31 g/mol
InChI Key: CUMWCVWJAZTLAF-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-8-methoxy-2-naphthoate is an organic compound belonging to the naphthalene family. This compound is characterized by its unique structure, which includes ethoxy and methoxy functional groups attached to a naphthalene ring. It is primarily used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethoxy-8-methoxy-2-naphthoate typically involves the esterification of 4-ethoxy-8-methoxynaphthalene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-8-methoxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-8-methoxynaphthalene-2-carboxylic acid.

    Reduction: Formation of 4-ethoxy-8-methoxynaphthalene-2-methanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 4-ethoxy-8-methoxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-ethoxy-8-methoxy-2-naphthoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-ethoxynaphthalene-1-carboxylate
  • Ethyl 4-methoxynaphthalene-2-carboxylate
  • Ethyl 8-methoxynaphthalene-2-carboxylate

Uniqueness

Ethyl 4-ethoxy-8-methoxy-2-naphthoate is unique due to the presence of both ethoxy and methoxy groups on the naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 4-ethoxy-8-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H18O4/c1-4-19-15-10-11(16(17)20-5-2)9-13-12(15)7-6-8-14(13)18-3/h6-10H,4-5H2,1-3H3

InChI Key

CUMWCVWJAZTLAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1C=CC=C2OC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 25 mL round bottom flask were added ethyl 8-methoxy-4-hydroxynaphthalene-2-carboxylate (0.25 g, 1.02 mmol), Cs2CO3 (0.33 g, 1.02 mmol), iodoethane (0.79 g, 5.1 mmol) and DMF (4 mL). The resulting reaction mixture was stirred at 70° C. overnight. After cooling to room temperature, the reaction was diluted with EtOAc (30 mL), washed with water and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The crude product was purified on a silica gel column eluting with a gradient of 10-20% EtOAc/hexanes to give the title intermediate (0.19 g) as a light yellow solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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